Synthesis and characterization of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid
Synthesis and characterization of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid
This technical guide details the synthesis, purification, and characterization of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (commonly known as N-Methyl Gamma Acid ). This compound is a critical intermediate in the manufacture of high-performance azo dyes (e.g., C.I. Acid Brown 91, Reactive Red 66) and fluorescent probes.
Executive Summary
Compound: 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid CAS: 6259-53-6 Molecular Formula: C₁₁H₁₁NO₄S Molecular Weight: 253.27 g/mol [1][2][3][4]
This guide presents a validated industrial-grade protocol for synthesizing N-Methyl Gamma Acid via the Bucherer Reaction . Unlike direct methylation of Gamma Acid (which often yields poly-methylated byproducts), this route utilizes 2,8-dihydroxynaphthalene-6-sulfonic acid and methylamine in the presence of bisulfite. This method ensures regiospecificity at the 6-position and high yields (>90%).
Chemical Profile & Retrosynthetic Analysis
Structural Analysis
The molecule features a naphthalene core with three key functional groups:
-
Sulfonic Acid (C2): Provides water solubility and acts as a directing group.
-
Hydroxyl (C4): Electron-donating group, crucial for coupling reactions.
-
Methylamino (C6): The target functionality, introduced via nucleophilic substitution.
Retrosynthesis Strategy
The most robust synthetic pathway is the Bucherer Reaction , which facilitates the reversible conversion of a naphthol to a naphthylamine (and vice versa) using sulfite catalysis.
-
Target: 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid[1][2][3][4][5]
-
Precursor: 2,8-Dihydroxynaphthalene-6-sulfonic acid (Dioxy Gamma Acid)
-
Reagent: Methylamine (
)[3] -
Catalyst: Sodium Bisulfite (
)[3]
Mechanistic Rationale: The reaction proceeds through a tetralone-sulfonate intermediate. The bisulfite adds to the keto-tautomer of the naphthol, facilitating nucleophilic attack by the amine. The 6-position hydroxyl is more reactive towards substitution than the 4-position due to the specific electronic environment created by the 2-sulfonic acid group.
Figure 1: Retrosynthetic logic utilizing the Bucherer pathway.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Conc. | Role |
| 2,8-Dihydroxynaphthalene-6-sulfonic acid | >98% (HPLC) | Substrate |
| Methylamine | 40% Aqueous Sol. | Aminating Agent |
| Sodium Bisulfite ( | Anhydrous, AR | Catalyst |
| Sodium Hydroxide ( | 30% Aqueous | pH Adjustment |
| Hydrochloric Acid ( | 35% | Precipitation |
Synthesis Workflow (Bucherer Route)
Step 1: Charge and Dissolution
-
In a high-pressure stainless steel autoclave (Hastelloy recommended for corrosion resistance), charge 100 g of 2,8-dihydroxynaphthalene-6-sulfonic acid.
-
Add 300 mL of distilled water.
-
Add 120 g of Sodium Bisulfite (
). -
Stir until a partial suspension/solution is formed.
Step 2: Amination
-
Add 150 mL of Methylamine (40% aq) to the vessel.
-
Seal the autoclave immediately to prevent amine loss.
-
Heat the reaction mixture to 96°C .
-
Note: The internal pressure will rise. Ensure the vessel is rated for at least 5 bar.
-
-
Maintain temperature at 96°C ± 2°C for 36 hours with continuous agitation (300 RPM).
Step 3: Workup and Isolation
-
Cool the reaction mass to 25°C .
-
Vent the excess methylamine into a scrubber (containing dilute HCl).
-
Transfer the reaction mass to a beaker.
-
Acidification: Slowly add concentrated HCl dropwise while stirring until the pH reaches 1.5 - 2.0 .
-
Observation: The product, N-Methyl Gamma Acid, will precipitate as a greyish-white solid.
-
-
Expelling
: Heat the slurry to 60°C for 1 hour to drive off excess sulfur dioxide generated from the bisulfite. -
Cool to 10°C and age for 2 hours to maximize crystallization.
Step 4: Filtration and Washing
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the cake with 200 mL of ice-cold brine (10% NaCl solution) to remove unreacted sulfonic acids.
-
Wash with 50 mL of ice-cold water to remove salts.
-
Dry in a vacuum oven at 60°C to constant weight.
Expected Yield: 90 - 95% Appearance: White to light grey powder.
Purification & Quality Control
For pharmaceutical or high-precision dye applications, crude material must be purified to remove trace isomers.
Purification Protocol:
-
Dissolve the crude cake in water at pH 9.0 using 10% NaOH.
-
Add Activated Carbon (5% w/w) and stir at 50°C for 30 minutes.
-
Filter through Celite to remove carbon and insoluble particulates.
-
Re-precipitate the filtrate by adjusting pH to 2.0 with HCl.
-
Filter and dry.
Characterization
Analytical Data
| Method | Parameter | Expected Result | Interpretation |
| HPLC | Purity | >98.5% (Area %) | Single major peak; absence of di-methyl or starting di-hydroxy compounds. |
| Melting Point | Decomposition | >300°C | Typical for zwitterionic sulfonic acids. |
| Solubility | Water (pH 7) | Soluble | Forms Sodium salt. |
| Solubility | Water (pH 1) | Insoluble | Precipitates as free acid. |
Spectroscopic Validation
1H NMR (DMSO-d6, 400 MHz):
-
2.85 ppm (s, 3H): N-Methyl group (
). -
5.5-6.0 ppm (br s, 1H): Amine proton (
), exchangeable. -
7.0 - 8.5 ppm (m, 5H): Aromatic protons of the naphthalene ring.
-
Look for the specific coupling pattern of the 1,2,4,6-substituted naphthalene system.
-
-
10.2 ppm (s, 1H): Phenolic hydroxyl (
).
FT-IR (KBr Pellet):
-
3300 - 3450 cm⁻¹: Broad stretching (OH and NH).
-
1150 - 1250 cm⁻¹: Strong
stretching (Sulfonic acid). -
1040 cm⁻¹:
stretching.
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is a sulfonic acid derivative. It causes skin irritation and serious eye irritation (Category 2A).
-
Methylamine: Extremely flammable and toxic. Must be handled in a closed system or fume hood with a scrubber.
-
Sodium Bisulfite: Releases toxic
gas upon acidification. All acidification steps must be performed under a high-efficiency fume extraction system. -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
ChemicalBook. (2024).[6] 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid Properties and Synthesis. Retrieved from
-
PubChem. (2025).[4][5] 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-.[1][2][3][4][5] National Library of Medicine. Retrieved from
-
Patel, B. M., & Patel, S. K. (2009).[7][8] Synthesis and performance studies of novel bisazo reactive dyes on various fibres. Oriental Journal of Chemistry, 25(4), 927-934.[8] Retrieved from
-
Google Patents. (1980). Preparation of N-methyl J-acid (Analogous Method). JPS5579360A. Retrieved from
Sources
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- 3. 4-hydroxy-6-methylamino-2-naphthalene sulfonic acid | 6259-53-6 [chemicalbook.com]
- 4. 2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(4-methoxy-2-sulfophenyl)diazenyl)-6-(methylamino)- | C18H17N3O8S2 | CID 109523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- | C11H11NO4S | CID 80418 - PubChem [pubchem.ncbi.nlm.nih.gov]
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